1H-Pyrazole, 4-bromo-3-(3,4-difluorophenyl)-1-(1-methylethyl)-
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Overview
Description
1H-Pyrazole, 4-bromo-3-(3,4-difluorophenyl)-1-(1-methylethyl)- is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 4th position, a 3,4-difluorophenyl group at the 3rd position, and an isopropyl group at the 1st position
Preparation Methods
The synthesis of 1H-Pyrazole, 4-bromo-3-(3,4-difluorophenyl)-1-(1-methylethyl)- typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the 3,4-difluorophenyl group: This step may involve a Suzuki coupling reaction using a boronic acid derivative of the 3,4-difluorophenyl group.
Introduction of the isopropyl group: Alkylation can be performed using isopropyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1H-Pyrazole, 4-bromo-3-(3,4-difluorophenyl)-1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and bases (e.g., potassium carbonate, sodium hydroxide).
Scientific Research Applications
1H-Pyrazole, 4-bromo-3-(3,4-difluorophenyl)-1-(1-methylethyl)- has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4-bromo-3-(3,4-difluorophenyl)-1-(1-methylethyl)- depends on its specific application. In biological systems, it may act by:
Binding to molecular targets: The compound can interact with enzymes, receptors, or other proteins, modulating their activity.
Inhibiting enzyme activity: It may inhibit the activity of specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Modulating receptor function: The compound can act as an agonist or antagonist of receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
1H-Pyrazole, 4-bromo-3-(3,4-difluorophenyl)-1-(1-methylethyl)- can be compared with other pyrazole derivatives, such as:
1H-Pyrazole, 4-chloro-3-(3,4-difluorophenyl)-1-(1-methylethyl)-: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1H-Pyrazole, 4-bromo-3-(2,4-difluorophenyl)-1-(1-methylethyl)-: Similar structure but with a different substitution pattern on the phenyl ring, affecting its chemical and biological properties.
1H-Pyrazole, 4-bromo-3-(3,4-difluorophenyl)-1-(1-ethyl)-: Similar structure but with an ethyl group instead of an isopropyl group, which may influence its steric and electronic properties.
Properties
CAS No. |
1980053-15-3 |
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Molecular Formula |
C12H11BrF2N2 |
Molecular Weight |
301.13 g/mol |
IUPAC Name |
4-bromo-3-(3,4-difluorophenyl)-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C12H11BrF2N2/c1-7(2)17-6-9(13)12(16-17)8-3-4-10(14)11(15)5-8/h3-7H,1-2H3 |
InChI Key |
BJYWQNSVVJKBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C2=CC(=C(C=C2)F)F)Br |
Origin of Product |
United States |
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